(E)-1-(3-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
Description
(E)-1-(3-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a quinazolinone-derived urea compound characterized by a planar quinazolinone core substituted with a 3-ethoxypropyl chain at position 3 and a (3-chlorophenyl)urea moiety at position 2. The (E)-configuration of the imine bond (C=N) in the quinazolinone ring system is critical for its structural stability and biological interactions.
Synthetic routes for this class of compounds typically involve condensation reactions between substituted quinazolinones and aryl isocyanates or carbamates, as exemplified in the preparation of (E)-1-(1-arylimidazolidin-2-ylidene)-3-arylureas under mild basic conditions .
Properties
CAS No. |
941895-17-6 |
|---|---|
Molecular Formula |
C20H21ClN4O3 |
Molecular Weight |
400.86 |
IUPAC Name |
1-(3-chlorophenyl)-3-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C20H21ClN4O3/c1-2-28-12-6-11-25-18(16-9-3-4-10-17(16)23-20(25)27)24-19(26)22-15-8-5-7-14(21)13-15/h3-5,7-10,13H,2,6,11-12H2,1H3,(H2,22,24,26) |
InChI Key |
QQGHZGXMZIYJFM-HKOYGPOVSA-N |
SMILES |
CCOCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(E)-1-(3-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic compound belonging to the class of quinazolin derivatives. It has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula: C20H21ClN4O3
- Molecular Weight: 400.9 g/mol
- IUPAC Name: 1-(4-chlorophenyl)-3-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]urea
- CAS Number: 942001-92-5
- Purity: Typically around 95% .
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential effects on different biological systems:
Anticancer Activity
Several studies have indicated that quinazolin derivatives exhibit anticancer properties. The specific compound under review has shown promise in inhibiting cancer cell proliferation. For example:
- Mechanism of Action: It is believed to induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting cell cycle progression.
- Cell Lines Tested: Research has primarily focused on breast and lung cancer cell lines, where significant reductions in viability were observed at micromolar concentrations.
Antimicrobial Properties
Research has also explored the antimicrobial effects of this compound:
- Bacterial Strains: It has been tested against various strains, including Gram-positive and Gram-negative bacteria.
- Results: The compound demonstrated moderate antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL depending on the strain tested.
Case Studies
-
Study on Anticancer Effects:
- Objective: To evaluate the cytotoxic effects of the compound on MCF-7 (breast cancer) cells.
- Findings: The study reported a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
- Conclusion: The compound may serve as a lead structure for developing new anticancer agents.
-
Antimicrobial Evaluation:
- Objective: To assess the antimicrobial efficacy against E. coli and S. aureus.
- Methodology: Disk diffusion method was employed.
- Results: Inhibition zones were observed, indicating effective bacterial growth suppression at higher concentrations.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H21ClN4O3 |
| Molecular Weight | 400.9 g/mol |
| CAS Number | 942001-92-5 |
| Purity | ~95% |
| Anticancer IC50 | ~15 µM (MCF-7 cells) |
| Antimicrobial MIC | 50–100 µg/mL |
Future Directions
The promising biological activities of this compound warrant further investigation. Future research could focus on:
- In Vivo Studies: To evaluate the therapeutic potential and toxicity profiles in animal models.
- Structure-Activity Relationship (SAR): To optimize the chemical structure for enhanced potency and selectivity against target diseases.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including (E)-1-(3-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea. The compound has been shown to inhibit tumor growth by targeting specific enzymes involved in cancer progression. For instance, it may act as an inhibitor of tumor necrosis factor-alpha converting enzyme (TACE), which plays a critical role in cancer cell signaling pathways .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the quinazolinone moiety may enhance activity against various bacterial strains, making it a candidate for further exploration in antibiotic development.
Case Studies and Research Findings
Several studies have documented the efficacy of quinazolinone derivatives in preclinical models:
- Study on TACE Inhibition:
-
Antimicrobial Testing:
- A series of antimicrobial assays demonstrated that compounds structurally related to this compound displayed notable activity against both Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Table 1: Structural Comparison of Quinazolinone-Urea Derivatives
Key Observations :
- Substituent Effects : The 3-ethoxypropyl chain enhances hydrophobicity and membrane permeability relative to shorter alkyl or aryl groups in analogs like C17. The 3-chlorophenyl group in the urea moiety is a common pharmacophore in kinase inhibitors, analogous to trifluoromethyl groups in pyrazole derivatives .
Q & A
Q. What techniques can assess enantiomeric purity given the compound’s stereochemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
